2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Analytical Chemistry Quality Control Peptide Synthesis

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (CAS 56538-57-9), also known as Cbz-α-hydroxyglycine, is a protected amino acid derivative containing both a benzyloxycarbonyl (Cbz) protecting group and a hydroxyl group on the α-carbon. This compound serves as a key building block in peptide synthesis and as a chiral intermediate, characterized by its C10H11NO5 molecular formula and molecular weight of 225.20 g/mol.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 56538-57-9
Cat. No. B1273449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
CAS56538-57-9
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C(=O)O)O
InChIInChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)
InChIKeyJQEZLSUFDXSIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (CAS 56538-57-9) for Peptide Synthesis and Chiral Research


2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (CAS 56538-57-9), also known as Cbz-α-hydroxyglycine, is a protected amino acid derivative containing both a benzyloxycarbonyl (Cbz) protecting group and a hydroxyl group on the α-carbon . This compound serves as a key building block in peptide synthesis and as a chiral intermediate, characterized by its C10H11NO5 molecular formula and molecular weight of 225.20 g/mol .

Why Cbz-α-Hydroxyglycine (56538-57-9) Cannot Be Replaced by Other α-Hydroxyglycine Derivatives in Sensitive Peptide Workflows


Substituting 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid with an alternative α-hydroxyglycine derivative risks compromising reaction outcomes due to fundamental differences in protecting group chemistry. For instance, the widely used Boc protecting group is acid-labile and can cause degradation of the acid-sensitive Cα–N bond in α-hydroxyglycine derivatives during deprotection [1]. This inherent chemical fragility makes the Boc-protected analog unsuitable for standard acidic deprotection workflows, whereas the Cbz group can be removed orthogonally under neutral hydrogenolysis conditions. Additionally, the α-hydroxy group imparts chirality, creating stereochemical complexity that differs fundamentally from achiral Cbz-glycine (CAS 1138-80-3) .

Quantitative Differentiation: Comparative Data for 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (56538-57-9)


Analytical Purity Benchmarking: HPLC vs. Titration Quantification for Cbz-α-Hydroxyglycine

Commercial sources of this compound achieve a minimum purity specification of >98.0% by HPLC and >98.0% by neutralization titration, with appearance specified as white to almost white powder or crystals . This dual-method quantification provides higher confidence in purity assessment compared to suppliers offering only ≥95% purity by a single method , or to sources where the specific analytical method is not explicitly defined [1].

Analytical Chemistry Quality Control Peptide Synthesis

Absolute Configuration Assignment via Enzymatic Stereospecificity for α-Hydroxyglycine Derivatives

The absolute configuration of α-hydroxyglycine derivatives can be determined using the stereospecific enzyme peptidylamidoglycolate lyase (PGL, E.C. 4.3.2.5). In this method, the racemic α-hydroxyglycine derivative is incubated with PGL, which selectively cleaves the S-enantiomer. The unreacted enantiomer, identified by chiral HPLC on a CHIRALPAK AD column, is assigned the R configuration [1].

Stereochemistry Enzymatic Assay Chiral Chromatography

Physical and Thermodynamic Stability: Melting Point of Cbz-α-Hydroxyglycine

The compound exhibits a melting point of 189 °C with decomposition, indicating its thermal stability threshold . This specific decomposition temperature provides a reference point for handling and storage, with suppliers recommending long-term storage in a cool, dry place or at room temperature (<15 °C) .

Physical Chemistry Stability Storage

Optimal Application Scenarios for Procuring 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (56538-57-9)


Solid-Phase Peptide Synthesis Requiring Orthogonal α-Hydroxyglycine Incorporation

This compound is used to introduce an α-hydroxyglycine residue into a peptide chain during solid-phase synthesis. Its Cbz protecting group is orthogonal to the acid-labile Boc and base-labile Fmoc groups commonly used in peptide synthesis, enabling selective deprotection under neutral hydrogenolysis conditions . This orthogonality is crucial for constructing complex peptides with multiple protecting groups, where acidic or basic conditions would lead to side reactions [1]. Using the >98.0% purity grade ensures minimal interference from impurities during coupling and deprotection steps.

Enantiomeric Purity Analysis and Absolute Configuration Determination of Chiral α-Hydroxyglycine Analogs

The compound serves as a substrate or reference standard in the development and validation of chiral HPLC methods for α-hydroxyglycine derivatives. The enzymatic method utilizing peptidylamidoglycolate lyase (PGL) provides a stereospecific means to assign the absolute configuration of enantiomers separated on polysaccharide-based chiral stationary phases (e.g., CHIRALPAK AD) [2]. This application is essential for quality control of chiral pharmaceutical intermediates and for studying stereoselective enzymatic reactions.

Investigating Peptidylglycine α-Amidating Monooxygenase (PAM) Enzymatic Mechanisms

α-Hydroxyglycine derivatives are key intermediates in the PAM-catalyzed biosynthesis of C-terminal α-amidated peptides, a critical post-translational modification found in over half of all neuropeptide hormones [3]. Researchers procure Cbz-α-hydroxyglycine to serve as a model substrate or a building block for synthesizing more complex peptidyl-α-hydroxyglycine substrates. These are then used to study the kinetics, stereospecificity, and inhibition of the bifunctional PAM enzyme, which is a potential therapeutic target [4]. The availability of high-purity material ensures the reliability of kinetic data and the accurate identification of reaction products.

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